6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile
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Overview
Description
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with trifluoroacetonitrile in the presence of a base. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of microwave irradiation, can further optimize the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: This compound is used in the development of probes for studying biological systems and enzyme functions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to effectively penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
6-(4-Chlorophenyl)imidazo[2,1-b]thiazole-5-carbonitrile: This compound has a similar structure but with a chlorophenyl group instead of a trifluoromethyl group.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds share the imidazo[2,1-b]thiazole core but differ in their substituents and functional groups.
Uniqueness
6-(Trifluoromethyl)imidazo[2,1-b]thiazole-5-carbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and development .
Properties
Molecular Formula |
C7H2F3N3S |
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Molecular Weight |
217.17 g/mol |
IUPAC Name |
6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile |
InChI |
InChI=1S/C7H2F3N3S/c8-7(9,10)5-4(3-11)13-1-2-14-6(13)12-5/h1-2H |
InChI Key |
HLPZSXIHAGDYOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C#N)C(F)(F)F |
Origin of Product |
United States |
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